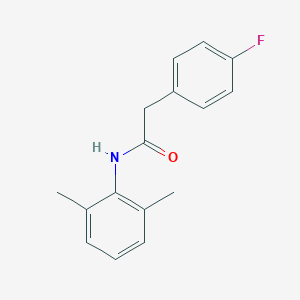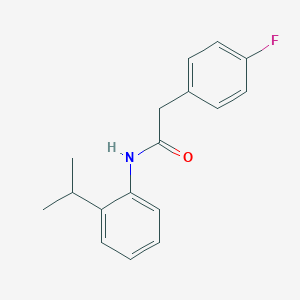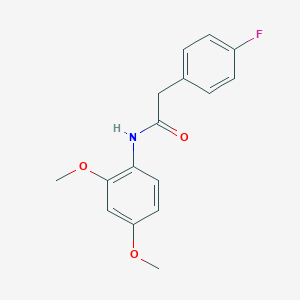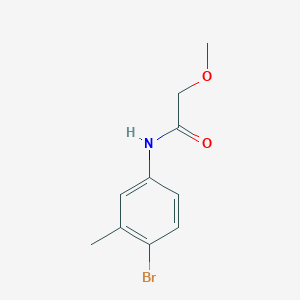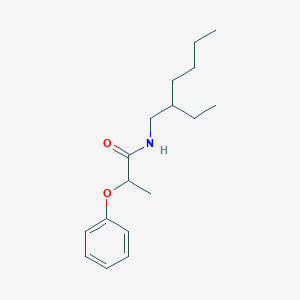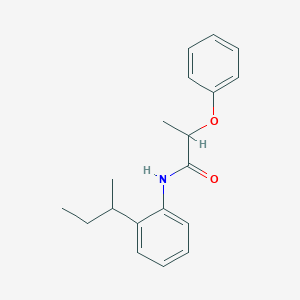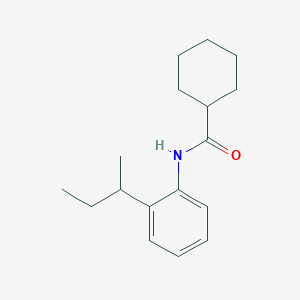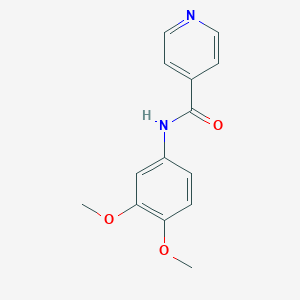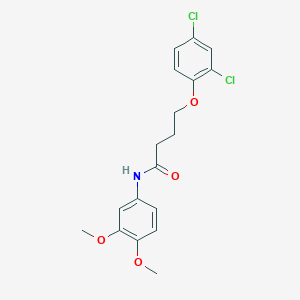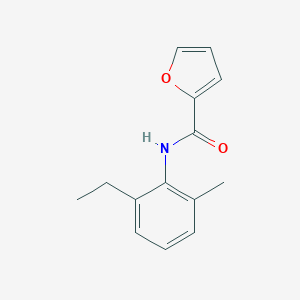
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. Cannabinoids are chemical compounds that interact with the cannabinoid receptors present in the human body and produce various physiological and psychological effects. A-836,339 is a potent and selective agonist of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues.
Wirkmechanismus
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide is a selective agonist of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. The activation of the CB2 receptor by N-(2-ethyl-6-methylphenyl)furan-2-carboxamide produces various physiological effects, including anti-inflammatory and immunomodulatory effects. The CB2 receptor is also involved in the regulation of pain and the immune response. The activation of the CB2 receptor by N-(2-ethyl-6-methylphenyl)furan-2-carboxamide inhibits the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide produces various biochemical and physiological effects, primarily through the activation of the CB2 receptor. The anti-inflammatory effects of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide are mediated by the inhibition of the release of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-(2-ethyl-6-methylphenyl)furan-2-carboxamide also inhibits the activation of immune cells, such as T cells and macrophages. The analgesic effects of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide are mediated by the inhibition of pain signaling in the spinal cord and the peripheral nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has several advantages for lab experiments, including its high selectivity for the CB2 receptor, which allows for the investigation of the specific effects of CB2 activation. N-(2-ethyl-6-methylphenyl)furan-2-carboxamide is also a potent agonist of the CB2 receptor, which allows for the investigation of the dose-response relationship of CB2 activation. However, N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has several limitations for lab experiments, including its low solubility in water, which limits its use in in vitro experiments. N-(2-ethyl-6-methylphenyl)furan-2-carboxamide is also relatively unstable and requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the investigation of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide, including the development of more stable and water-soluble analogs of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide. The investigation of the potential therapeutic applications of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide in various diseases, including pain, inflammation, and neurodegenerative diseases, is also an area of future research. The investigation of the potential side effects of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide and the development of more selective agonists of the CB2 receptor are also areas of future research. Finally, the investigation of the potential synergistic effects of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide with other drugs or compounds is also an area of future research.
Synthesemethoden
The synthesis of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide involves several steps, starting from the commercially available starting material 2-ethyl-6-methylphenol. The first step involves the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected phenol is then converted to the corresponding bromide using phosphorus tribromide. The bromide is subsequently reacted with furan-2-carboxylic acid in the presence of a palladium catalyst to yield the desired product, N-(2-ethyl-6-methylphenyl)furan-2-carboxamide. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and autoimmune disorders. The selective activation of the CB2 receptor by N-(2-ethyl-6-methylphenyl)furan-2-carboxamide produces anti-inflammatory and immunomodulatory effects without producing the psychoactive effects associated with the activation of the CB1 receptor. N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has also been shown to have analgesic effects in animal models of acute and chronic pain. Additionally, N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-3-11-7-4-6-10(2)13(11)15-14(16)12-8-5-9-17-12/h4-9H,3H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
ZGTGCXVRCUXCMR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CO2)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



